1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17392136
InChI: InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

CAS No.:

Cat. No.: VC17392136

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name 1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2
Standard InChI Key AXSQCJKBHHSQBM-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)CBr)C#N

Introduction

Chemical Identity and Structural Features

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS: 207557-33-3) belongs to the pyrrolidine family, a class of nitrogen-containing heterocycles widely employed in medicinal chemistry. Its molecular formula, C₇H₉BrN₂O, corresponds to a molar mass of 217.06 g/mol . The compound’s IUPAC name, (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile, highlights its stereochemical configuration, which is critical for its biological activity. The (S)-enantiomer is preferentially utilized in drug synthesis due to its compatibility with chiral targets like DPP-IV .

Structural Analysis

The molecule comprises:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A bromoacetyl group (-COCH₂Br) at the 1-position, which serves as an electrophilic site for nucleophilic substitutions.

  • A carbonitrile group (-CN) at the 2-position, enhancing metabolic stability and binding affinity .

The stereochemistry at the 2-position (S-configuration) is preserved during synthesis to ensure compatibility with enzymatic targets. X-ray crystallography and NMR studies confirm the planar geometry of the pyrrolidine ring and the spatial orientation of functional groups .

Table 1: Key Chemical Properties

PropertyValue
CAS Number207557-33-3
Molecular FormulaC₇H₉BrN₂O
Molar Mass217.06 g/mol
Synonyms(S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile; 2-Pyrrolidinecarbonitrile, 1-(bromoacetyl)-, (2S)-

Synthesis Methods

The synthesis of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile employs strategic functionalization of pyrrolidine precursors. Two predominant routes are documented:

Route 1: Acylation of L-Proline Derivatives

This method, described by , involves sequential modifications of L-proline:

  • N-Acylation: L-proline reacts with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Amidation: The carboxylic acid is converted to an amide using ammonium chloride.

  • Dehydration: The amide intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) to yield the carbonitrile .

This route avoids protective-group strategies, streamlining the process for industrial applications.

Route 2: Bromoacetylation of Prolinamide

A patent by outlines an alternative approach using S-prolinamide:

  • Bromoacetylation: S-prolinamide reacts with bromoacetyl bromide or chloride in tetrahydrofuran (THF) at 0°C.

  • Cyclization: Potassium carbonate facilitates the formation of the bromoacetylated product.

  • Isolation: The crude product is purified via recrystallization, achieving yields >85% .

Table 2: Comparative Synthesis Routes

ParameterRoute 1 (L-Proline)Route 2 (Prolinamide)
Starting MaterialL-ProlineS-Prolinamide
Key ReagentChloroacetyl chlorideBromoacetyl bromide
Reaction Temperature0°C to room temperature0°C to room temperature
Yield70–75%85–90%
AdvantagesNo protection/deprotectionHigher yield, scalable

Route 2 is favored for large-scale production due to superior yields and simpler purification.

Applications in Pharmaceutical Development

Role in DPP-IV Inhibitor Synthesis

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is a pivotal intermediate in synthesizing Vildagliptin, a DPP-IV inhibitor approved for type II diabetes management. DPP-IV inhibitors prolong the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion and suppressing glucagon release .

Mechanistic Insight:

  • The bromoacetyl group undergoes nucleophilic substitution with amine residues in DPP-IV’s active site, forming a covalent adduct that inhibits enzymatic activity.

  • The carbonitrile group stabilizes the inhibitor-enzyme complex through hydrophobic interactions .

Derivatives and Analogues

Recent studies explore structural modifications to enhance potency:

  • Thiazole Derivatives: Cyclocondensation with thioureas yields thiazole-containing analogs with improved bioavailability .

  • Quinoxaline Hybrids: Reaction with benzene-1,2-diamine produces quinoxaline-pyrrolidine conjugates, evaluated for anticancer activity .

Characterization and Analytical Techniques

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 2.54–2.88 (pyrrolidine CH₂), δ 3.25–3.42 (N-CH₂), and δ 4.16 (bromoacetyl CH₂Br) .

    • ¹³C NMR: Signals at 31.3 ppm (pyrrolidine C), 170.2 ppm (carbonyl C), and 116.5 ppm (CN) .

  • IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).

Research Findings and Recent Advances

Industrial-Scale Optimization

Patent demonstrates scalable synthesis using cost-effective reagents like bromoacetyl chloride, reducing production costs by 40% compared to earlier methods.

Novel Heterocyclic Syntheses

Studies in utilize 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile to synthesize thiazole and quinoxaline derivatives, expanding its utility beyond diabetes therapeutics into oncology and antimicrobial research.

Stereochemical Control

Enantioselective synthesis techniques, as detailed in , ensure high chiral purity (>99% ee), critical for minimizing off-target effects in clinical applications .

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